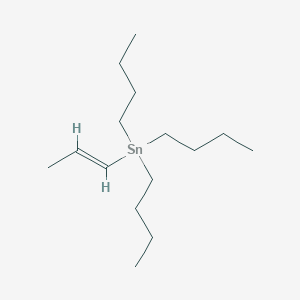

Tri-N-butyl(1-propenyl)tin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-[(E)-prop-1-enyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXYMVBFBYAWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296844 | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66680-85-1, 105494-65-3, 66680-84-0 | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66680-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butyl(1-propenyl)tin, cis + trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stannane, tributyl-(1Z)-1-propen-1-yl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Vinylstannanes

An In-depth Technical Guide to the Synthesis of Tri-n-butyl(1-propenyl)tin

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Organotin compounds, particularly vinylstannanes, represent a cornerstone in modern synthetic organic chemistry. Their stability, functional group tolerance, and predictable reactivity make them indispensable reagents for the construction of complex carbon-carbon bonds.[1][2] Among these, this compound is a versatile and frequently utilized building block, primarily serving as the nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[3][4] The propenyl motif is a common substructure in numerous natural products and pharmaceutical agents, rendering efficient access to this reagent a critical objective for synthetic chemists.

This guide provides a comprehensive technical overview of the primary synthetic routes to this compound. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of these transformations, the rationale behind experimental design, and the practical considerations for purification and handling, empowering researchers to confidently prepare and utilize this key synthetic intermediate.

I. Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and distinct methodologies: the direct addition of a tin hydride across a triple bond (hydrostannylation) and the coupling of a pre-formed propenyl organometallic species with a tributyltin electrophile. Each approach offers unique advantages concerning atom economy, stereocontrol, and substrate scope.

Figure 1. High-level overview of the two primary synthetic pathways to this compound.

II. Method 1: Transition Metal-Catalyzed Hydrostannylation of Propyne

Hydrostannylation, the addition of a tin-hydride bond across an unsaturated substrate like an alkyne, is one of the most direct and atom-economical methods for preparing vinylstannanes.[5] While the reaction can proceed under free-radical conditions, these methods often suffer from a lack of stereochemical and regiochemical control.[5][6] The advent of transition metal catalysis, particularly with palladium complexes, revolutionized the synthetic utility of this transformation by enabling highly controlled additions.[6]

Expertise & Experience: The Causality of Catalysis

The choice of catalyst is paramount as it dictates the reaction's outcome. Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely employed.[6] The catalytic cycle (Figure 2) is believed to proceed via:

-

Oxidative Addition: The Sn-H bond of tributyltin hydride adds to the Pd(0) center, forming a palladium(II) hydride species.

-

Migratory Insertion: The alkyne (propyne) coordinates to the palladium center and subsequently inserts into the Pd-H bond. This step determines the regiochemistry (i.e., which carbon of the vinyl group bears the tin atom) and stereochemistry (syn-addition is typical).

-

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the vinylstannane product.

Recent studies have also highlighted platinum complexes as highly effective catalysts, in some cases offering superior selectivity for the desired β-(E)-vinyl stannane isomer compared to traditional palladium systems.[7]

Mandatory Visualization: Catalytic Cycle

Figure 2. Generalized catalytic cycle for palladium-catalyzed hydrostannylation of an alkyne.

Experimental Protocol: Palladium-Catalyzed Hydrostannylation

Trustworthiness: This protocol is a self-validating system based on established principles of organometallic catalysis. All operations must be conducted under an inert atmosphere to prevent catalyst deactivation and side reactions.

Safety Precaution: Organotin compounds are highly toxic.[1][3] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

-

Reagent Charging: The flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%). Anhydrous, degassed solvent (e.g., THF or toluene) is added via cannula.

-

Hydride Addition: Tributyltin hydride (1.0 eq), freshly distilled, is added dropwise to the stirred solution at room temperature.

-

Alkyne Introduction: Propyne gas is bubbled through the solution at a controlled rate, or a condensed solution of propyne in the reaction solvent is added slowly at a low temperature (e.g., -78 °C) and allowed to warm.

-

Reaction: The mixture is heated to a specified temperature (e.g., 65 °C) and stirred for several hours.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the limiting reagent.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Data Presentation: Hydrostannylation Outcomes

| Catalyst System | Solvent | Temp (°C) | Regioselectivity (β/α) | Stereoselectivity (E/Z) | Yield (%) | Reference |

| Pd(PPh₃)₄ | THF | 65 | Typically >95:5 | Mixture, often E-major | 75-90 | [6] |

| PtCl₂/XPhos | THF | RT | Highly β-selective | Highly E-selective | 80-95 | [7] |

| Mo(CO)₃(NCt-Bu)₃ | Toluene | 110 | Variable, can favor α | N/A | 40-70 | [8] |

III. Method 2: Coupling of Propenyl Organometallics with Tributyltin Chloride

This classical organometallic approach involves a two-step sequence: first, the preparation of a nucleophilic propenyl species, followed by its reaction with an electrophilic tributyltin source, typically tributyltin chloride.[9] The most common nucleophiles employed are Grignard reagents and organolithiums.

Expertise & Experience: The Grignard Route

The Grignard route is often favored for its operational simplicity and cost-effectiveness. It begins with the reaction of an allyl or propenyl halide (e.g., 1-bromopropene) with magnesium turnings in an ethereal solvent to form the propenylmagnesium halide.[10] This is a standard Grignard formation. The subsequent addition of tributyltin chloride results in a transmetalation-like coupling to form the desired product.

Causality: The choice of ethereal solvents like THF or diethyl ether is critical. They are required to solvate the magnesium species, facilitating the formation of the Grignard reagent and keeping it in solution for the subsequent reaction. Anhydrous conditions are absolutely essential, as any protic source will quench the highly basic organometallic intermediates.

Mandatory Visualization: Grignard Synthesis Workflow

Figure 3. Stepwise workflow for the synthesis of this compound via the Grignard route.

Experimental Protocol: Synthesis via Grignard Reagent

Trustworthiness: This protocol relies on well-established and highly reproducible organometallic chemistry. Strict adherence to anhydrous and anaerobic conditions is the key to success.

-

Apparatus Preparation: All glassware is rigorously dried in an oven (e.g., >120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.

-

Grignard Formation: A flask is charged with magnesium turnings (1.1 eq) and a small crystal of iodine (as an initiator). A solution of 1-bromopropene (1.0 eq) in anhydrous THF is added dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. The mixture is stirred until the magnesium is consumed.

-

Coupling Reaction: The freshly prepared Grignard solution is cooled in an ice bath. A solution of tributyltin chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 20 °C.[11]

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.[10] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or hexane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford the final product.

IV. Purification and Characterization

The purification of organotin compounds requires special attention due to the toxicity and physical properties of the reagents and byproducts.[12]

-

Distillation: Vacuum distillation is the most common method for purifying the final product, which is a relatively high-boiling liquid.

-

Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition, especially for more sensitive organostannanes.

-

Removal of Byproducts: A significant challenge in Stille reactions and their workup is the removal of tin byproducts like tributyltin chloride. A highly effective laboratory technique involves treating the crude reaction mixture with an aqueous solution of potassium fluoride (KF).[13] This converts the soluble tributyltin chloride into insoluble tributyltin fluoride, a solid that can be easily removed by simple filtration.[13]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂Sn | [14][15] |

| Molecular Weight | 331.12 g/mol | [14] |

| Appearance | Colorless liquid/oil | [15] |

| Boiling Point | 81-83 °C / 15 mmHg | [16] |

| Density | ~1.082 g/mL at 25 °C | [16] |

| Refractive Index | n20/D ~1.483 | [16] |

V. Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Stille reaction, a powerful palladium-catalyzed method for forming C-C bonds.[2][3] In this reaction, the vinyl group from the stannane is transferred to an organic electrophile (typically an aryl or vinyl halide/triflate), a process that has been instrumental in the total synthesis of numerous complex natural products.[2]

Mandatory Visualization: The Stille Coupling Cycle

Figure 4. The catalytic cycle of the Stille cross-coupling reaction.

References

-

PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. National Institutes of Health. [Link]

-

Wikipedia. Hydrostannylation. Wikimedia Foundation. [Link]

-

Wikipedia. Stille reaction. Wikimedia Foundation. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

NROChemistry. Stille Coupling. [Link]

- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173–4176.

-

American Elements. This compound. [Link]

- Roberts, D. D., & McLaughlin, M. G. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes.

-

Queen's University Belfast. Strategies for the controlled hydrostannylation of alkynes. [Link]

-

Organic Syntheses. Synthesis of (S,E)-1-(Methoxymethoxy)-1-tributylstannyl-2-butene. [Link]

-

Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. [Link]

-

Organic Syntheses. Allyltributyltin. [Link]

- Maleczka, R. E., Jr., & Terstiege, I. (1999). Molybdenum-Catalyzed Alkyne Hydrostannations with In Situ Generated Tin Hydrides. Journal of Organic Chemistry, 64(2), 342-343.

- Patsnap.

- Crisp, G. T. (2002). Product Subclass 21: Alkynylstannanes. Science of Synthesis, 5, 299-314.

-

Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564.

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

-

Organic Syntheses. Tributyl(3-methyl-2-butenyl)tin. [Link]

-

ResearchGate. Synthesis of tributyl tin derivative and its use for propargyl ketone... [Link]

-

PubChem. Tributyltin Chloride. National Institutes of Health. [Link]

- Google P

-

Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - NL [thermofisher.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Hydrostannylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. Tributyltin chloride 96 1461-22-9 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 14. (Z)-Tri-n-butyl(1-propenyl)tin | C15H32Sn | CID 10914524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (E/Z) this compound | CymitQuimica [cymitquimica.com]

- 16. 三丁基丙炔锡烷 95% | Sigma-Aldrich [sigmaaldrich.com]

Tri-n-butyl(1-propenyl)tin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Tri-n-butyl(1-propenyl)tin is a cornerstone organometallic reagent, indispensable in modern organic synthesis for the stereospecific formation of carbon-carbon bonds. Its stability, predictable reactivity, and versatility, particularly in the palladium-catalyzed Stille cross-coupling reaction, have established it as a critical tool in the synthesis of complex natural products and active pharmaceutical ingredients. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reaction mechanisms. We offer field-proven experimental protocols, grounded in mechanistic understanding, to empower researchers in leveraging this reagent's full potential while adhering to stringent safety standards.

Introduction: The Strategic Value of Organostannanes in Synthesis

Organotin reagents, or organostannanes, occupy a privileged position in the arsenal of synthetic organic chemistry. Their general stability to air and moisture, compatibility with a wide array of functional groups, and transmetalation facility make them ideal partners in cross-coupling reactions.[1][2] this compound, specifically, serves as a robust synthon for the propenyl group, a structural motif present in numerous biologically active molecules. Its primary application is in the Stille reaction, a powerful method for forging C(sp²)-C(sp²) bonds with high fidelity, allowing for the convergent and efficient construction of complex molecular architectures.[1][3] A comprehensive understanding of this reagent's characteristics is fundamental to its effective and safe application in research and development.

Chemical Structure and Properties

The core structure of this compound consists of a central, tetravalent tin atom covalently bonded to three n-butyl chains and one 1-propenyl group. The geometry around the tin center is tetrahedral. The propenyl group's double bond can exist as either the (E) or (Z) isomer, a critical feature as this stereochemistry is typically retained during cross-coupling reactions.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These data are crucial for handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound [4][5][6]

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₂Sn | [4] |

| Molecular Weight | 331.12 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 90-92 °C @ 0.4 mmHg | [5][6] |

| Density | ~1.08 g/mL (data for related compounds) | [8] |

| Refractive Index (n20/D) | 1.4780 - 1.4850 | [5][6] |

| Solubility | Insoluble in water; soluble in common organic solvents (THF, Toluene, Chloroform) | [6] |

| CAS Number | 105494-65-3 (mixture of E and Z isomers) | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity, purity, and isomeric ratio of the reagent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by complex multiplets for the n-butyl groups between approximately 0.9 and 1.6 ppm. The vinylic protons of the 1-propenyl group resonate in the downfield region, typically between 5.5 and 6.5 ppm. The coupling constants (J-values) between these vinylic protons are diagnostic for determining the (E) and (Z) configuration.

-

¹³C NMR : Distinct signals appear for the four unique carbons of the n-butyl groups and the three carbons of the propenyl group. The chemical shifts of the vinylic carbons are particularly informative.[9]

-

¹¹⁹Sn NMR : This technique provides unambiguous confirmation of the tin environment, with a characteristic chemical shift for tetraalkylstannanes.

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays strong C-H stretching vibrations for the alkyl chains around 2850-2960 cm⁻¹. A key diagnostic peak is the C=C stretching vibration of the propenyl group, which appears near 1620 cm⁻¹.

-

Mass Spectrometry (MS) : Mass spectrometry reveals the molecular ion peak and a characteristic fragmentation pattern involving the loss of butyl and propenyl radicals. The unique isotopic distribution of tin provides a definitive signature for identifying tin-containing fragments.[9]

Synthesis of this compound

The most reliable and common synthesis involves the reaction of a pre-formed propenyl organometallic species (either a Grignard or organolithium reagent) with tri-n-butyltin chloride. This approach provides excellent control over the introduction of the propenyl group. The choice of starting material, such as (E)- or (Z)-1-bromopropene, directly determines the stereochemistry of the resulting stannane.

Field-Proven Synthesis Protocol

This protocol details the synthesis of (E)-tri-n-butyl(1-propenyl)tin. The causality for each step is explained to ensure a robust and reproducible outcome.

Experimental Rationale: The formation of the Grignard reagent is the critical first step. Anhydrous conditions are paramount as Grignard reagents react violently with water. The subsequent reaction with tri-n-butyltin chloride is a straightforward salt metathesis reaction.

Materials:

-

Magnesium turnings

-

(E)-1-Bromopropene

-

Tri-n-butyltin chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal for activation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure:

-

Apparatus Preparation: Flame-dry all glassware under vacuum and backfill with nitrogen or argon. This removes adsorbed water, which would otherwise quench the Grignard reagent.

-

Grignard Reagent Formation: a. To a three-necked flask containing magnesium turnings, add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh metal surface for reaction. b. Add a solution of (E)-1-bromopropene in anhydrous THF dropwise. The reaction is exothermic; initiation may be observed as bubbling and a color change. Maintain a gentle reflux by controlling the addition rate. c. After complete addition, stir the mixture for an additional hour at room temperature to ensure full conversion to propenylmagnesium bromide.

-

Stannylation Reaction: a. Cool the Grignard solution to 0 °C using an ice bath. This mitigates the exothermicity of the subsequent addition. b. Slowly add tri-n-butyltin chloride via a dropping funnel. c. Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Workup and Purification: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates any remaining Grignard reagent and hydrolyzes magnesium salts into a more manageable form than water alone. b. Extract the product into diethyl ether (3x). c. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent using a rotary evaporator. e. Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, colorless liquid.

Diagram 1: Synthesis Workflow for this compound

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. (E/Z) this compound | CymitQuimica [cymitquimica.com]

- 5. Tri-n-butyl(1-propenyl)tinCAS #: 105494-65-3 [eforu-chemical.com]

- 6. americanelements.com [americanelements.com]

- 7. calpaclab.com [calpaclab.com]

- 8. TRIBUTYL(1-PROPYNYL)TIN [m.chemicalbook.com]

- 9. (Z)-Tri-n-butyl(1-propenyl)tin | C15H32Sn | CID 10914524 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tri-n-butyl(1-propenyl)tin: Synthesis, Applications, and Experimental Protocols

CAS Number: 105494-65-3 (for E/Z isomer mixture)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Tri-n-butyl(1-propenyl)tin, a versatile organotin reagent pivotal in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, core physicochemical properties, and its significant applications, with a strong emphasis on the widely employed Stille cross-coupling reaction. The protocols and mechanistic insights are presented to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of Organostannanes in Complex Synthesis

Organotin compounds, or stannanes, have carved a unique niche in the synthetic chemist's toolbox, primarily due to their role in the palladium-catalyzed Stille cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in natural products and pharmaceutical agents.[2] this compound, in particular, offers a stable, reliable, and stereochemically defined method for the introduction of a propenyl moiety, a common structural motif in biologically active molecules. Its stability to air and moisture, coupled with its tolerance for a wide array of functional groups, makes it a highly valuable reagent in multi-step syntheses where sensitive functional groups must be preserved.[1][2]

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 105494-65-3 (E/Z mixture) | [] |

| Molecular Formula | C15H32Sn | [] |

| Molecular Weight | 331.13 g/mol | [] |

| Appearance | Pale yellow liquid | [4] |

| Boiling Point | 90-92 °C at 0.4 mmHg | [4] |

| Refractive Index | n20/D 1.4780-1.4850 | [4] |

| Solubility | Insoluble in water | [4] |

| Storage | Refrigerated | [4] |

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Signal Word: Danger

-

Hazard Statements: Toxic if swallowed, in contact with skin, and if inhaled. Causes skin and eye irritation. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Use in a chemical fume hood is required.[5]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the hydrostannylation of propyne with tri-n-butyltin hydride.[6] This reaction can be catalyzed by palladium complexes or initiated by free radicals, with the catalytic method generally offering superior control over stereoselectivity.

Experimental Protocol: Palladium-Catalyzed Hydrostannylation of Propyne

This protocol describes a plausible and established method for the synthesis of this compound.

Materials:

-

Tri-n-butyltin hydride (Bu3SnH)

-

Propyne (condensed and bubbled through the reaction mixture)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran or toluene)

-

Standard Schlenk line apparatus

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with tetrakis(triphenylphosphine)palladium(0) (1-2 mol%). The flask is evacuated and backfilled with an inert atmosphere (argon or nitrogen) three times.

-

Reagent Addition: Anhydrous, degassed solvent is added via syringe, followed by the addition of tri-n-butyltin hydride (1.0 equivalent).

-

Propyne Introduction: The reaction mixture is cooled to 0 °C, and a slow stream of propyne gas is bubbled through the solution for a predetermined time or until TLC analysis indicates complete consumption of the starting hydride.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the tri-n-butyltin hydride.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to afford this compound as a mixture of (E) and (Z) isomers.

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(PPh3)4 is a common and effective catalyst for hydrostannylation, promoting the syn-addition of the Sn-H bond across the alkyne, leading to the vinylstannane.[6]

-

Inert Atmosphere: The use of a Schlenk line and degassed solvents is crucial to prevent the oxidation of the palladium(0) catalyst and the tri-n-butyltin hydride.

-

Temperature Control: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and can influence the stereoselectivity.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application in Synthesis: The Stille Coupling of this compound

The transfer of the 1-propenyl group from this compound to an organic electrophile is a powerful method for introducing this three-carbon unit. The reaction is highly versatile and can be used to couple with a wide range of aryl, heteroaryl, and vinyl halides or triflates.

Experimental Protocol: Stille Coupling with an Aryl Bromide

This protocol provides a representative procedure for the Stille coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equivalent)

-

This compound (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)

-

Optional additives (e.g., CuI, CsF, or LiCl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, the palladium catalyst, and any additives. The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).

-

Solvent and Reagent Addition: The anhydrous, degassed solvent is added via syringe, followed by the addition of this compound.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80 °C and 110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is cooled to room temperature and may be quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. The mixture is then diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Excess Stannane: A slight excess of the organotin reagent is often used to ensure complete consumption of the more valuable electrophile.

-

Additives: Additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-limiting step of the catalytic cycle. Lithium chloride (LiCl) can also enhance the reaction rate by facilitating the dissociation of ligands from the palladium center.[7]

-

KF Work-up: The use of aqueous KF is a common and effective method for removing the toxic tributyltin byproducts from the reaction mixture.

Applications in Drug Discovery and Development

The Stille coupling reaction, and by extension reagents like this compound, are instrumental in the synthesis of complex molecules with potential therapeutic applications. While specific examples citing this compound in late-stage drug synthesis can be proprietary, the utility of closely related organostannanes underscores its potential. For instance, tributyl(1-propynyl)tin, which shares a similar three-carbon transferable group, has been employed in the synthesis of:

-

PET Ligands: In the development of a positron emission tomography (PET) ligand for in vivo imaging of the metabotropic glutamate receptor type 1 (mGluR1).[5]

-

mGluR1 Antagonists: As a key reagent in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, a class of potent mGluR1 antagonists with potential for treating neurological disorders.[5]

The ability to introduce a propenyl group with high fidelity is critical for establishing the structure-activity relationships of these complex molecules.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability, functional group tolerance, and predictable reactivity in the Stille cross-coupling reaction make it an invaluable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed experimental protocols. By understanding the underlying principles and adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their synthetic goals in drug discovery and beyond.

References

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. americanelements.com [americanelements.com]

- 5. Tributyl(1-propynyl)tin 95 64099-82-7 [sigmaaldrich.com]

- 6. Hydrostannylation - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Tri-n-butyl(1-propenyl)tin molecular weight and formula

An In-Depth Technical Guide to Tri-n-butyl(1-propenyl)tin: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

This compound is an organometallic compound that serves as a pivotal reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. As a member of the organostannane family, its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it functions as an effective nucleophilic partner for the introduction of a propenyl moiety. This guide provides a comprehensive overview of its chemical properties, outlines a validated synthetic methodology, explores its mechanistic role in key reactions, and furnishes detailed protocols for its safe handling and application. The content is tailored for researchers and drug development professionals who require a deep, practical understanding of this versatile synthetic tool.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tributyl(prop-1-en-1-yl)stannane, is typically supplied as a mixture of (E)- and (Z)-isomers.[1][2] Its physical and chemical characteristics are critical for its proper storage, handling, and use in chemical reactions. The compound is a pale yellow liquid that is insoluble in water but soluble in many organic solvents.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₂Sn | [1][4][][6] |

| Molecular Weight | 331.12 g/mol | [4] |

| CAS Number | 105494-65-3 (for E/Z mixture) | [1][][6][7] |

| 66680-85-1 (for Z-isomer) | [4] | |

| Appearance | Pale yellow liquid | [2][3] |

| Boiling Point | 90-92 °C @ 0.4 mmHg | [2][3] |

| Solubility | Insoluble in water | [2][3] |

| Refractive Index | n20/D 1.4780 - 1.4850 | [2][3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of vinylstannanes like this compound is most commonly achieved through the hydrostannylation of an alkyne. This reaction involves the addition of a tin hydride across the triple bond of the alkyne, a process that can be initiated by radical initiators or catalyzed by transition metals. The choice of initiator or catalyst is crucial as it dictates the regioselectivity and stereoselectivity of the product.

A common and reliable method is the radical-initiated hydrostannylation of propyne with tri-n-butyltin hydride.

Reaction: CH₃-C≡CH + (n-Bu)₃SnH → CH₃-CH=CH-Sn(n-Bu)₃

The causality behind this choice of methodology lies in its efficiency and operational simplicity. A radical initiator, such as azobisisobutyronitrile (AIBN), is used in substoichiometric amounts. Upon gentle heating, AIBN decomposes to form radicals, which then abstract a hydrogen atom from the tributyltin hydride to generate the tributyltin radical ((n-Bu)₃Sn•). This radical is the key chain-carrying species that adds to the alkyne, leading to the formation of the desired vinylstannane.

Caption: Synthetic workflow for this compound via radical hydrostannylation.

Applications in Drug Development: The Stille Cross-Coupling Reaction

This compound is a premier reagent for Stille cross-coupling reactions. This reaction forms a carbon-carbon bond between an organostannane and an organic halide (or triflate) catalyzed by a palladium(0) complex. Its significance in drug development cannot be overstated; it allows for the modular assembly of complex organic molecules, including active pharmaceutical ingredients (APIs), by connecting different molecular fragments with high reliability and functional group tolerance.

The causality of the Stille reaction's success lies in the mild reaction conditions and the inertness of the tin byproducts, which are typically unreactive and can be easily separated from the desired organic product. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (R²-Sn(Bu)₃) transfers its organic group (R², the propenyl group in this case) to the palladium center, displacing the halide and forming a new Pd(II) complex. The tin byproduct ((Bu)₃Sn-X) is released. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of 4-Iodoanisole with this compound

This protocol describes a representative, self-validating system for the Stille coupling. The choice of reagents and conditions is designed for high yield and clean conversion, which can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To synthesize 4-methoxy-1-(1-propenyl)benzene.

Materials:

-

4-Iodoanisole (1.0 eq)

-

This compound (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)

-

Tri(2-furyl)phosphine (TFP) (0.04 eq, 4 mol%)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 eq), Pd₂(dba)₃ (0.01 eq), and tri(2-furyl)phosphine (0.04 eq).

-

Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. A flame-dried flask and inert atmosphere (argon or nitrogen) are essential to prevent this. TFP is chosen as a ligand to stabilize the palladium catalyst and accelerate the reaction.

-

-

Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill with argon three times. Add anhydrous, degassed DMF via syringe. Stir the mixture until all solids have dissolved.

-

Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

-

Stannane Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.

-

Causality: A slight excess of the organostannane is used to ensure complete consumption of the more valuable aryl iodide.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the 4-iodoanisole spot.

-

Workup and Purification:

-

Cool the reaction to room temperature. Dilute the mixture with diethyl ether.

-

Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. A precipitate of tributyltin fluoride will form.

-

Causality: The fluoride ion has a high affinity for tin, forming a strong Sn-F bond. This facilitates the removal of the toxic and often difficult-to-separate tin byproducts as an easily filterable solid precipitate. This is a key self-validating step for purification.

-

-

Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

-

Safety and Handling of Organotin Compounds

This compound is a hazardous chemical and must be handled with extreme caution.[2][3] Organotin compounds, as a class, are highly toxic.[8]

-

Toxicity: These compounds are toxic by ingestion, inhalation, and skin contact.[8] Tri-substituted organotins like tributyltin derivatives can cause severe skin and eye irritation and affect the central nervous system.[8][9] They are also suspected of causing reproductive harm.[2][3]

-

Exposure Controls: Always handle this compound in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

-

Chemical splash goggles and a face shield.

-

Chemically resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended).

-

A lab coat.

-

-

Waste Disposal: All waste containing organotin compounds is considered hazardous. It must be collected in a dedicated, clearly labeled, sealed container and disposed of according to institutional and governmental regulations.[8] Do not mix with other organic waste streams.

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and place it in a sealed container for hazardous waste disposal. Do not attempt to clean up large spills without appropriate training and respiratory protection.[8]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its primary application in Stille cross-coupling provides a reliable method for the formation of C(sp²)-C(sp²) bonds, which is fundamental to the synthesis of numerous high-value compounds in the pharmaceutical and materials sectors. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and strict adherence to safety protocols are paramount to leveraging its full synthetic potential responsibly and effectively.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10914524, (Z)-Tri-n-butyl(1-propenyl)tin. [Link]

-

GenoChem World. This compound – 80062310. [Link]

-

National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

-

American Elements. This compound. [Link]

-

American Elements. This compound Safety Data Sheet. [Link]

-

Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. [Link]

-

Chemsrc. Tributyl[(1E)-1-propen-1-yl]stannane. [Link]

-

Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]

-

Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Tin and Compounds | Public Health Statement. [Link]

-

Wiley-VCH. Tributyl(1-propynyl)tin - SpectraBase. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57369809, Stannane, tributyl-1-propenyl-. [Link]

-

ResearchGate. Applications of organotin compounds. [Link]

-

University of Cambridge. Some uses of tin compounds in organic synthesis. [Link]

-

Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

-

University of Malaya Students' Repository. Chapter 1 Organotin Chemistry. [Link]

-

Wikipedia. Organotin chemistry. [Link]

-

Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 305767, Tributyltin bromide. [Link]

Sources

- 1. (E/Z) this compound | CymitQuimica [cymitquimica.com]

- 2. Tri-n-butyl(1-propenyl)tinCAS #: 105494-65-3 [eforu-chemical.com]

- 3. americanelements.com [americanelements.com]

- 4. (Z)-Tri-n-butyl(1-propenyl)tin | C15H32Sn | CID 10914524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. geno-chem.com [geno-chem.com]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating Tri-n-butyl(1-propenyl)tin in Modern Organic Synthesis

An In-Depth Technical Guide to the Reactivity and Stability of Tri-n-butyl(1-propenyl)tin

Organotin compounds, or stannanes, have held a pivotal role in the advancement of organic chemistry for decades. First explored in the mid-nineteenth century, their industrial and synthetic utility surged in the 20th century, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] Among the vast family of stannanes, this compound stands out as a versatile and efficient reagent, primarily for the introduction of a propenyl group in the formation of carbon-carbon bonds. Its stability relative to other highly reactive organometallics and its tolerance for a wide array of functional groups have made it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical principles governing the use of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of its reactivity, the critical factors influencing its stability and degradation, and the field-proven protocols for its safe and effective application. As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step toward its effective utilization. The compound is typically supplied as a mixture of E and Z isomers.[3] The three n-butyl groups attached to the tin atom create a lipophilic molecule, a characteristic that influences its solubility and the methods required for its purification and removal from reaction mixtures.[4]

Key Physicochemical Data

The essential properties of this compound are summarized below. This data is critical for calculating molar equivalents, understanding physical behavior, and ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₂Sn | [3][] |

| Molecular Weight | 331.12 g/mol | [3][6] |

| CAS Number | 105494-65-3 (E/Z mixture) | [3][7][8] |

| 66680-85-1 (Z-isomer) | [6] | |

| Appearance | Solid or neat liquid | [3][7] |

| InChI Key | FJXYMVBFBYAWDR-UHFFFAOYSA-N | [3][] |

Spectroscopic Signature

Spectroscopic analysis is fundamental for verifying the identity and purity of the reagent before use.

-

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the molecule's carbon framework.[6]

-

GC-MS: Gas Chromatography-Mass Spectrometry is an effective method for assessing purity and identifying volatile impurities. The mass spectrum will show characteristic fragmentation patterns corresponding to the loss of butyl and propenyl groups.[6]

Section 2: Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions, most notably the Stille Coupling. This reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[9]

The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an organic halide or triflate.[10] The reaction is valued for its mild conditions and high functional group tolerance, allowing for its use in late-stage complex molecule synthesis.[2]

Causality of Component Selection:

-

Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, is the active catalyst. The choice of phosphine ligands (like PPh₃) is crucial; they stabilize the palladium center and modulate its reactivity.

-

Organostannane: this compound serves as the nucleophilic partner. The transfer rate of the organic groups from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. The propenyl group (a vinyl group) has a high transfer propensity, making the reaction efficient. The butyl groups have a very low migratory aptitude and typically remain on the tin atom.

-

Electrophile: Aryl, vinyl, or acyl halides (I, Br, Cl) and triflates are common electrophilic partners. The reactivity order is generally I > OTf > Br >> Cl.

The Catalytic Cycle: A Mechanistic Examination

The mechanism of the Stille reaction is a well-studied catalytic cycle that dictates the reaction's kinetics and outcomes.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X) to form a Pd(II) complex. This is often the rate-determining step.[11]

-

Transmetalation: The organic group (R' = 1-propenyl) is transferred from the organostannane to the palladium center, displacing the halide and forming a new Pd(II) complex. The tributyltin halide (Bu₃SnX) is released as a byproduct.[11]

-

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

Section 3: Stability, Storage, and Degradation Pathways

While organostannanes are relatively stable compared to many other organometallics, their long-term stability is a critical consideration for ensuring reagent quality and reproducibility in experiments.[10]

Factors Influencing Stability

The primary degradation pathways for this compound involve the cleavage of the tin-carbon bonds.[12]

-

Atmospheric Conditions: While generally stable to air and moisture, prolonged exposure can lead to slow hydrolysis and oxidation.[10] Organotin hydrides, for example, are known to be sensitive to oxygen.[13] It is best practice to handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Light and Heat: Degradation is significantly accelerated by sunlight (UV radiation) and higher temperatures.[14][15] Photolysis can initiate the stepwise removal of the organic groups from the tin atom.

-

Chemical Incompatibility: Strong acids or electrophilic agents can cause cleavage of the Sn-C bonds.[12] The compound should be stored away from strong oxidizing agents.[16]

Recommended Storage Protocol

To maintain the integrity of this compound, a strict storage protocol is essential. The causality is simple: minimizing exposure to energy (heat, light) and reactive species (air, moisture) prevents degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 4°C or -20°C. | Slows kinetic degradation processes. Butyltins are stable for months to years when frozen.[17] |

| Atmosphere | Store under an inert atmosphere (N₂ or Ar). | Prevents slow oxidation and hydrolysis. |

| Container | Tightly sealed, opaque glass or lined metal can. | Protects from light and prevents moisture ingress.[18] |

| Location | Cool, dry, well-ventilated area. | Ensures a stable environment and safety.[16][18] |

Environmental Degradation Pathway

Understanding the environmental fate of organotins is crucial due to their toxicity. Degradation proceeds via a sequential dealkylation/de-arylation process, which generally reduces the compound's toxicity.[12][19]

The toxicity of organotin compounds decreases significantly with the number of organic groups attached to the tin atom, following the order: R₃SnX > R₂SnX₂ > RSnX₃.[15][19] Inorganic tin itself has very low toxicity.[19]

Section 4: Experimental Protocols and Handling

Adherence to rigorous safety and experimental protocols is non-negotiable when working with organotin compounds due to their significant toxicity.

Safety and Toxicology

This compound is classified as highly toxic and an environmental hazard.[3]

-

Toxicity: It is toxic if swallowed and harmful in contact with skin.[3][20][21] It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[22]

-

Handling: All manipulations must be conducted in a certified chemical fume hood.[16][23] Personal Protective Equipment (PPE) is mandatory.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles and/or face shield. | Protects against splashes and vapors.[22] |

| Hand Protection | Chemical impermeable gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, a key route of exposure.[20][22] |

| Body Protection | Laboratory coat, long pants, closed-toe shoes. | Minimizes skin contact.[22] |

| Respiratory | NIOSH-approved respirator if vapors are generated. | Prevents inhalation, a primary exposure route.[22] |

Experimental Workflow: Stille Coupling

The following diagram illustrates a typical workflow for a Stille coupling reaction, providing a logical sequence from setup to product isolation.

Protocol: Palladium-Catalyzed Stille Coupling of an Aryl Bromide

This protocol provides a self-validating methodology for coupling an aryl bromide with this compound.

Reagents & Equipment:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF, 10 mL)

-

Oven-dried round-bottom flask with stir bar, condenser, and septum

-

Inert gas line (Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

Inert Atmosphere Setup: Assemble the oven-dried glassware. Place the aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) into the flask. Seal the flask with the septum and purge with inert gas for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe. Stir the mixture until the solids are dissolved. Add the this compound (1.1 equiv) via syringe. The use of a slight excess of the stannane ensures complete consumption of the potentially more valuable aryl bromide.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C (solvent-dependent) using an oil bath. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps at a reasonable rate.

-

Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS. A typical reaction time is 4-24 hours.

-

Workup - Tin Removal: Upon completion, cool the reaction to room temperature. The primary challenge in Stille coupling workup is the removal of the lipophilic Bu₃SnBr byproduct. A standard and effective method is to add a saturated aqueous solution of potassium fluoride (KF).[11] Stir vigorously for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

-

Extraction: Transfer the filtrate to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired propenylated aryl compound.

Conclusion

This compound is a potent and reliable reagent for the construction of carbon-carbon bonds, particularly through the Stille coupling reaction. Its utility is a direct result of its predictable reactivity, high functional group tolerance, and relative stability. However, realizing its full potential requires a deep understanding of the mechanistic principles that govern its reactions, a vigilant approach to its stability and storage, and an unwavering commitment to safety protocols due to its inherent toxicity. By integrating the insights and methodologies presented in this guide, researchers can confidently and effectively leverage this important synthetic tool in the pursuit of novel chemical entities.

References

- Organo-tin compounds - DCCEEW. (2022).

- Toxicity and speciation analysis of organotin compounds. (n.d.).

-

Ueno, Y., et al. (2009). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 75(10), 3103–3108. [Link]

- Introduction to organotin chemistry - and applic

-

Wang, F., et al. (2012). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 162, 335-342. [Link]

-

(Z)-Tri-n-butyl(1-propenyl)tin. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Quevauviller, P., et al. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(4), 343-351. [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Stille reaction. (n.d.). Wikipedia. [Link]

-

Stille Coupling. (n.d.). NROChemistry. [Link]

-

Evans, S. M. (1995). Industrial manufacture and applications of tributyltin compounds. In Tributyltin: Case Study of an Environmental Contaminant (pp. 21-42). Cambridge University Press. [Link]

-

Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015, October 29). [Video]. YouTube. [Link]

-

Tributyltin compounds (PIM G018). (n.d.). INCHEM. [Link]

-

Tributylstannane. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

This compound. (n.d.). American Elements. [Link]

-

Marshall, J. A., et al. (2000). Synthesis of (S,E)-1-(Methoxymethoxy)-1-tributylstannyl-2-butene. Organic Syntheses, 77, 98. [Link]

-

Tributyltin hydride (Tributylstannane). (n.d.). Organic Chemistry Portal. [Link]

-

Tributylstannanyl. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Tributylphosphine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Industrial manufacture and applications of tributyltin compounds (Chapter 2) - Tributyltin [cambridge.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound E and Z 105494-65-3 [sigmaaldrich.com]

- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 6. (Z)-Tri-n-butyl(1-propenyl)tin | C15H32Sn | CID 10914524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E/Z) this compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 15. tandfonline.com [tandfonline.com]

- 16. fishersci.com [fishersci.com]

- 17. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. gelest.com [gelest.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

Navigating the Risks: A Senior Application Scientist's Guide to the Safe Handling and Storage of Organotin Compounds

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of highly reactive and toxic chemical agents. Among these, organotin compounds stand out for their diverse applications and significant health hazards. This guide provides an in-depth, experience-driven framework for the safe handling and storage of these materials, moving beyond mere procedural lists to instill a culture of intrinsic safety and scientific integrity within your laboratory.

Understanding the Adversary: The Chemistry and Toxicology of Organotin Compounds

A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond.[1] Their properties and toxicity are profoundly influenced by the number and nature of the organic groups attached to the tin atom.

Organotins are generally categorized into four groups: mono-, di-, tri-, and tetraorganotins, based on the number of organic substituents.[1] A critical takeaway for any researcher is that the biological activity and toxicity vary significantly across these classes.

Toxicity Hierarchy: The acute toxicity of organotin compounds to mammals generally follows a descending order: trialkyltins > dialkyltins > monoalkyltins. Tetraorganotins are relatively stable and less toxic but can metabolize into more toxic triorganotin compounds. Among the alkyl groups, ethyl derivatives exhibit the highest toxicity.[2] Conversely, the toxicity tends to decrease as the chain length of the organic group increases.

Routes of Exposure and Health Effects: Exposure can occur through inhalation of vapors or dust, skin contact, or ingestion.[3] These compounds are potent irritants to the skin, eyes, and respiratory tract.[1] Systemic effects are of grave concern, with documented impacts on the central nervous system, immune system, liver, kidneys, and reproductive system.[4] Tri- and tetra-substituted organotins are considered the most toxic.[3] For instance, large doses of tributyltin have been shown to damage the reproductive and central nervous systems.

Table 1: Properties and Toxicity of Selected Organotin Compounds

| Compound Class | Example(s) | Primary Uses | Key Hazards & Toxicity Profile |

| Triorganotins | Tributyltin (TBT) oxide, Triphenyltin (TPT) acetate, Triethyltin acetate | Biocides, fungicides, pesticides | Highest acute toxicity; neurotoxic, immunotoxic, endocrine disruptors.[5] Triethyltin acetate is one of the most toxic organotins. |

| Diorganotins | Dibutyltin (DBT) dilaurate, Dioctyltin (DOT) compounds | PVC heat stabilizers, catalysts[6] | Moderately toxic; can affect the immune system.[5] |

| Monoorganotins | Monobutyltin (MBT) compounds, Monooctyltin (MOT) compounds | PVC heat stabilizers | Low toxicity. |

| Tetraorganotins | Tetrabutyltin (TeBT) | Starting material for other organotins | Relatively low toxicity but can be metabolized to more toxic triorganotins. |

The Shield of Preparedness: Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished through a multi-layered defense, beginning with engineering controls and culminating in personal protective equipment.

Engineering Controls: Your First Line of Defense

Reliance on PPE alone is a flawed strategy. The primary approach must be to control hazards at their source.

-

Chemical Fume Hoods: All work with organotin compounds, especially volatile ones or those that can form dusts, must be conducted within a properly functioning chemical fume hood.[3][7] This is non-negotiable. The ventilation system should be designed to prevent the accumulation or recirculation of organotins in the workplace and effectively remove them from the breathing zones of employees.[1]

-

Designated Areas: Establish a clearly marked, designated area within the laboratory specifically for handling organotins.[3] This area should be equipped with all necessary safety equipment, including an eyewash station and an emergency shower.[1][3] Access should be restricted to trained personnel.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to guard against accidental contact. A standard Level C protective ensemble is often recommended for handling organotins.[3]

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Double gloving is a highly recommended practice to prevent skin contact.[3]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are necessary to protect against splashes.[3]

-

Body Covering: A lab coat, preferably one that is impervious to chemicals, should be worn to protect skin and clothing.[3]

-

Respiratory Protection: For situations with a high risk of aerosol generation, such as large spills or when engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[3]

In the Crucible: Safe Handling and Experimental Protocols

Meticulous technique is a cornerstone of safety when working with highly toxic substances. Only personnel properly trained in the procedures for handling organotins should be permitted to work with them.[3]

General Handling Practices

-

Avoid Contact: All contact with skin, eyes, and clothing must be strictly avoided.[3]

-

Weighing Solids: When weighing solid organotins, do so carefully inside a fume hood to prevent dust generation.[3]

-

Transferring Liquids: For transferring liquid organotin reagents, particularly those that are air-sensitive, a syringe and needle technique under an inert atmosphere is the standard and safest method.[3][7]

-

Working Alone: Never work with organotin reagents when alone in the laboratory.[7]

Experimental Protocol: Transfer of an Air-Sensitive Organotin Reagent

This protocol details the safe transfer of a liquid organotin reagent from a Sure/Seal™ bottle, a common packaging for air-sensitive chemicals.[3][7]

Objective: To safely transfer a precise volume of an air- and moisture-sensitive liquid organotin reagent to a reaction vessel.

Materials:

-

Sure/Seal™ bottle of organotin reagent

-

Dry, clean septum

-

Needle connected to an inert gas (e.g., Argon or Nitrogen) line

-

Dry, clean syringe and needle for transfer

-

Reaction vessel, flame-dried and cooled under an inert atmosphere

-

Full PPE (double gloves, safety goggles, face shield, lab coat)

Procedure:

-

Preparation: Don all required PPE. Ensure the reaction vessel and all transfer equipment (syringe, needles) are scrupulously dry.[7]

-

Inert Atmosphere: Work entirely within a chemical fume hood.[7] Remove the plastic cap from the Sure/Seal™ bottle and place a clean, dry septum over the opening.

-

Pressurization: Carefully insert a needle connected to an inert gas line through the septum to create a slight positive pressure inside the bottle.[3] This prevents air from entering when the reagent is withdrawn.

-

Reagent Transfer: Using a dry syringe and needle, pierce the septum and carefully draw the desired amount of the liquid reagent.[3]

-

Dispensing: Transfer the reagent to the reaction vessel by inserting the needle through the vessel's septum and depressing the plunger.

-

Completion and Quenching: After transfer, withdraw the needle. Quench the syringe and needle by flushing them with a suitable solvent (e.g., hexanes or toluene) into a dedicated waste container.[7]

Sanctity of Storage: Ensuring Long-Term Stability and Security

Proper storage is crucial not only for safety but also for maintaining the chemical integrity of the compounds.

Storage Conditions

-

Containers: Organotin compounds should be stored in tightly closed, clearly labeled containers.[3]

-

Location: Store in a well-ventilated, dry, and secure area.[3] The storage area should be locked or otherwise accessible only to authorized personnel.

-

Incompatibilities: Store away from strong oxidizing agents.[3][8] Organotin halides can react with water to produce hydrogen halides, and organotin hydrides react with water to produce flammable hydrogen gas.[9]

-

Temperature: While many organotin compounds are stable at room temperature, they can begin to decompose when heated above 100°C.[10] Storage at elevated temperatures should be avoided. For environmental samples containing organotins, storage at -20°C has been shown to maintain stability for extended periods.[11]

When Protocols Fail: Emergency Procedures and Waste Management

Even with the most stringent controls, accidents can happen. A well-rehearsed emergency plan is a critical safety net.

Spill Cleanup

-

Evacuate and Secure: Immediately evacuate and restrict access to the spill area.[3]

-

Don PPE: Wear full PPE, including respiratory protection if the spill is large or involves a volatile compound.[3]

-

Containment and Cleanup:

-

Decontamination and Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a dedicated, clearly labeled, and sealed container for hazardous waste.[3] Clean the affected area thoroughly.

First Aid

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][3]

-

Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]

-

Ingestion: Seek immediate medical attention.[3] Do not induce vomiting unless directed by medical personnel.

Waste Disposal: A Cradle-to-Grave Responsibility

All materials contaminated with organotin compounds are classified as hazardous waste.[3]

-

Segregation: Do not mix organotin waste with other waste streams.[3]

-

Containment: All organotin waste must be placed in a dedicated, clearly labeled, and sealed container.[3][12]

-

Disposal: Waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1] Landfilling in sealed containers at a controlled site is a common method.[12][13]

-

Glassware Decontamination: Glassware that has come into contact with organotin compounds should be decontaminated. Soaking glassware overnight in an oxidizing bleach solution or a nitric acid bath can convert the organotins to less harmful tin oxides.[14] The cleaning solution should be disposed of as hazardous waste.

Conclusion: Fostering a Culture of Inherent Safety